molecular formula C18H20N+ B15150684 1,2,3,3-Tetramethyl-5-phenylindol-1-ium

1,2,3,3-Tetramethyl-5-phenylindol-1-ium

Katalognummer: B15150684
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: RKFUNHMCGMYPDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,3-Tetramethyl-5-phenylindol-1-ium is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to the indole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The process can be further optimized using microwave irradiation to reduce reaction times .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis, utilizing readily available starting materials such as aryl hydrazines and ketones. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,3-Tetramethyl-5-phenylindol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

1,2,3,3-Tetramethyl-5-phenylindol-1-ium has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,3-Tetramethyl-5-phenylindol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl group differentiates it from other indole derivatives, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C18H20N+

Molekulargewicht

250.4 g/mol

IUPAC-Name

1,2,3,3-tetramethyl-5-phenylindol-1-ium

InChI

InChI=1S/C18H20N/c1-13-18(2,3)16-12-15(10-11-17(16)19(13)4)14-8-6-5-7-9-14/h5-12H,1-4H3/q+1

InChI-Schlüssel

RKFUNHMCGMYPDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.